(S)-4-Methyl-2-(methylamino)pentanoic acid
CAS No.: 3060-46-6
VCID: VC21537300
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-4-Methyl-2-(methylamino)pentanoic acid is a chiral compound, a derivative of the amino acid leucine, characterized by its specific stereochemistry. It features a methyl group and a methylamino group attached to a pentanoic acid backbone, contributing to its unique properties and potential biological activities. This compound is of interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential applications and biological activities. Synthesis and ApplicationsThe synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid can be achieved through several methods, including asymmetric synthesis, which often provides higher purity of the desired enantiomer. This compound finds applications in laboratory research, particularly in the manufacture of substances, due to its potential biological activities and structural uniqueness. Biological Activities and Research Findings(S)-4-Methyl-2-(methylamino)pentanoic acid exhibits various biological activities, including antioxidant properties. Some early-stage research suggests potential therapeutic applications, although much more investigation is needed to determine its safety and efficacy for any therapeutic use. Derivatives of this compound, such as (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, have been studied as novel calcium channel antagonists. These compounds show promise in addressing pain management by targeting N-type calcium channels, demonstrating efficacy in several animal models of pain without significant cardiovascular side effects . Safety and HandlingThe compound is classified under GHS as having acute toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (Category 3) for respiratory tract irritation . Proper handling and safety precautions are necessary when working with this substance. |
---|---|
CAS No. | 3060-46-6 |
Product Name | (S)-4-Methyl-2-(methylamino)pentanoic acid |
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.20 g/mol |
IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Standard InChIKey | XJODGRWDFZVTKW-LURJTMIESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC |
SMILES | CC(C)CC(C(=O)O)NC |
Canonical SMILES | CC(C)CC(C(=O)O)NC |
Synonyms | N-Methyl-L-leucine;(S)-4-Methyl-2-(methylamino)pentanoicacid;3060-46-6;N-Methylleucine;MLE;N-Methyl-L-leucinehydrochloride;methyl-L-leucine;DL-N-Methylleucine;Leucine,N-methyl-;AmbotzHAA1210;N-Me-Leu-OH;AC1MCSAQ;SCHEMBL93452;02674_FLUKA;CTK1A1168;MolPort-003-925-252;XJODGRWDFZVTKW-LURJTMIESA-N;ZINC160405;ANW-74881;AKOS006282756;AJ-15591;AK107655;KB-58630;DB-038132;TC-163626 |
PubChem Compound | 2777993 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume